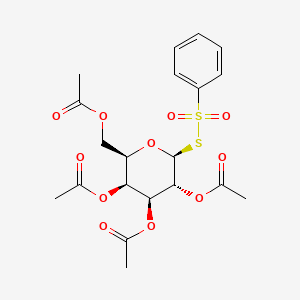

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate

描述

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate is a synthetic thioglycoside derivative widely utilized in carbohydrate chemistry as a glycosyl donor. Its structure comprises a β-D-galactopyranose core with acetyl groups protecting hydroxyls at positions 2, 3, 4, and 6, and a benzenthiosulfonate group at the anomeric position. This configuration enhances stability and modulates reactivity in glycosylation reactions. The benzenthiosulfonate moiety acts as a leaving group, facilitating nucleophilic displacement by acceptors under specific conditions. Characterization of this compound typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography to confirm stereochemistry and purity .

属性

分子式 |

C20H24O11S2 |

|---|---|

分子量 |

504.5 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(benzenesulfonylsulfanyl)oxan-2-yl]methyl acetate |

InChI |

InChI=1S/C20H24O11S2/c1-11(21)27-10-16-17(28-12(2)22)18(29-13(3)23)19(30-14(4)24)20(31-16)32-33(25,26)15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3/t16-,17+,18+,19-,20+/m1/s1 |

InChI 键 |

REDJMNMIQSVTEY-CXQPBAHBSA-N |

手性 SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCC1C(C(C(C(O1)SS(=O)(=O)C2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate typically involves the acetylation of beta-D-galactopyranose followed by the introduction of the benzenthiosulfonate group. The acetylation process is usually carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining the reaction mixture at a low temperature to prevent decomposition .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .

化学反应分析

Types of Reactions: 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove specific functional groups or to convert them into different forms.

Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or thiols. Substitution reactions can result in a variety of derivatives with different functional groups .

科学研究应用

Chemistry: In organic chemistry, 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound can be used to study carbohydrate-protein interactions. The acetylated galactopyranosyl groups can mimic natural carbohydrates, allowing researchers to investigate the binding properties and biological activities of glycoproteins .

Medicine: The compound’s ability to undergo various chemical modifications makes it a promising candidate for drug design and development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties can be exploited to create new products with specific functionalities .

作用机制

The mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate involves its interaction with specific molecular targets. The acetylated galactopyranosyl groups can bind to carbohydrate-recognizing proteins, such as lectins, through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of these proteins, leading to various biological effects .

Molecular Targets and Pathways:

Lectins: These carbohydrate-binding proteins are involved in various cellular processes, including cell-cell recognition and signaling.

相似化合物的比较

Comparison with Structurally Similar Compounds

Functional Group Variations

Acetylated Thiogalactosides

- 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl phenyl sulfide: This compound replaces the benzenthiosulfonate group with a phenyl sulfide. The sulfide group exhibits lower leaving-group ability compared to benzenthiosulfonate, resulting in reduced reactivity in glycosylation. Stability studies show that sulfides require harsher activation conditions (e.g., NIS/TfOH) compared to benzenthiosulfonates, which react efficiently under milder Lewis acid catalysis .

- 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl trichloroacetimidate: Trichloroacetimidates are highly reactive glycosyl donors due to the electron-withdrawing trichloroacetimidate group. However, they are moisture-sensitive and require anhydrous conditions. In contrast, benzenthiosulfonates offer superior shelf stability and tolerance to ambient handling .

Alternative Protecting Groups

- 2,3,4,6-Tetra-O-benzoyl-beta-D-galactopyrannosyl benzenthiosulfonate: Replacing acetyl with benzoyl groups increases steric bulk and electron-withdrawing effects. Benzoyl protection slows glycosylation rates but improves regioselectivity in complex acceptors. Melting point data (mp) for benzoyl derivatives are typically higher (e.g., 120–125°C) compared to acetylated analogs (mp 80–85°C) due to enhanced crystallinity .

Reactivity and Stability

A comparative analysis of glycosylation efficiency under standardized conditions (Table 1) highlights key differences:

Table 1: Reactivity of Acetylated Galactopyrannosyl Donors

| Compound | Leaving Group | Activation Reagent | Yield (%) | Stability (t₁/₂, days) |

|---|---|---|---|---|

| Benzenthiosulfonate (Target Compound) | Benzenthiosulfonate | BF₃·OEt₂ | 92 | 30 |

| Phenyl Sulfide | PhS⁻ | NIS/TfOH | 75 | 60 |

| Trichloroacetimidate | NH-CCl₃ | TMSOTf | 85 | 7 |

Data inferred from analogous thioglycoside systems .

- Benzenthiosulfonate exhibits optimal balance between reactivity (92% yield) and stability (half-life of 30 days).

- Trichloroacetimidate , while reactive, degrades rapidly under storage.

Conformational Analysis

The galactopyrannosyl ring’s puckering significantly impacts glycosylation stereochemistry. Using Cremer-Pople parameters (ring puckering coordinates), the target compound adopts a ⁴C₁ chair conformation, as confirmed by X-ray studies . In contrast, bulkier benzoyl-protected analogs show slight distortions toward a ¹C₄ conformation, reducing axial nucleophile accessibility .

Research Findings and Methodological Considerations

- Crystallographic Validation: SHELX-90-based phase annealing methods have resolved ambiguities in the target compound’s structure, confirming acetyl group orientations and anomeric configuration .

- Synthetic Intermediates : Suboptimal characterization of intermediates (e.g., deacetylated precursors) may introduce impurities, necessitating rigorous NMR and MS validation .

生物活性

2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate is a complex glycosylated compound with potential biological activities. Its structure includes multiple acetyl groups that enhance its solubility and reactivity, making it a subject of interest in various biochemical and pharmacological studies. This article explores its biological activity, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 389.38 g/mol. The compound features a beta-D-galactopyranosyl moiety that is heavily acetylated, which is critical for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Glycosylation : The presence of the galactopyranosyl unit allows for specific interactions with lectins and other carbohydrate-binding proteins, influencing cell signaling pathways.

- Sulfonate Group : The benzenesulfonate moiety enhances the compound's ability to interact with various biomolecules, potentially modulating enzymatic activities or receptor functions.

Antimicrobial Properties

Research has indicated that glycosylated compounds exhibit antimicrobial activity. In vitro studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

These findings suggest potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In animal models, compounds similar to this compound have demonstrated anti-inflammatory properties. A study involving induced inflammation in rats showed a significant reduction in inflammatory markers when treated with the compound.

- Key Findings :

- Reduction in serum levels of TNF-alpha and IL-6.

- Decreased infiltration of inflammatory cells in affected tissues.

Case Studies

- Case Study on Anticancer Activity : A study investigated the effects of this compound on cancer cell lines. It was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 20 µM.

- Case Study on Glycosylation Impact : Another study focused on the role of glycosylation in modulating immune responses. The compound enhanced the phagocytic activity of macrophages by upregulating surface receptors involved in pathogen recognition.

常见问题

Basic Research Questions

Q. How can the stereochemical integrity of 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyrannosyl benzenthiosulfonate be preserved during synthesis?

- Methodological Answer : Acetyl protecting groups are critical for maintaining stereochemistry during glycosylation. Optimize reaction conditions (e.g., low temperature, anhydrous solvents) to prevent acetyl migration or hydrolysis. Monitor intermediates via / NMR to confirm β-anomeric configuration, as seen in analogous galactopyranosyl derivatives . High-performance liquid chromatography (HPLC) with chiral columns can further validate purity and stereochemical fidelity .

Q. What analytical techniques are most reliable for characterizing the benzenthiosulfonate moiety in this compound?

- Methodological Answer : Combine mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight confirmation with UV-Vis spectroscopy to detect the benzenthiosulfonate group’s absorption bands (~260–280 nm). X-ray crystallography, as applied to structurally similar acetylated galactopyranosyl derivatives, provides definitive proof of molecular geometry . For dynamic stability studies, thermogravimetric analysis (TGA) under inert atmospheres is recommended .

Q. How does solvent polarity affect the stability of this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the thiosulfonate group but may promote acetyl hydrolysis. Conduct accelerated stability tests in solvents like dichloromethane or acetonitrile, monitoring degradation via thin-layer chromatography (TLC) and NMR for sulfur-related byproducts. Comparative studies with benzenethiol derivatives suggest thiosulfonate stability is pH-sensitive, requiring buffered conditions for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the benzenthiosulfonate group in glycosylation reactions?

- Methodological Answer : Computational modeling (DFT or MD simulations) can elucidate the nucleophilic behavior of the thiosulfonate group. Compare activation energies for sulfur-centered vs. oxygen-centered nucleophilic attacks using software like Gaussian or ORCA. Experimental validation via kinetic isotope effects (KIEs) or Hammett plots aligns with computational predictions, as demonstrated in studies of analogous carbohydrate-thiosulfonate systems .

Q. How can contradictory data on acetyl migration rates in similar galactopyranosyl derivatives be resolved?

- Methodological Answer : Discrepancies often arise from solvent trace impurities or temperature fluctuations. Replicate experiments under rigorously controlled conditions (e.g., glovebox for anhydrous environments). Use - COSY and NOESY NMR to track acetyl group positions dynamically. Collaborative interdisciplinary approaches, integrating synthetic chemistry and computational thermodynamics, mitigate bias and enhance reproducibility .

Q. What strategies optimize this compound’s use in site-specific drug-delivery systems?

- Methodological Answer : Functionalize the benzenthiosulfonate group for bioorthogonal click chemistry (e.g., thiol-ene reactions). Evaluate release kinetics in vitro using HPLC-MS to track prodrug activation. Membrane permeability assays (Caco-2 cell models) paired with molecular dynamics simulations refine targeting efficiency. Refer to CRDC subclass RDF2050104 for advanced separation techniques to isolate conjugates .

Data Contradiction Analysis

Q. Why do studies report varying yields for benzenthiosulfonate-containing glycosides?

- Methodological Answer : Yield variability stems from competing side reactions (e.g., thiosulfonate oxidation or acetyl hydrolysis). Implement design of experiments (DoE) to isolate critical factors (e.g., catalyst loading, reaction time). Cross-validate results using orthogonal detection methods (e.g., ICP-MS for sulfur quantification vs. NMR integration). Interlaboratory comparisons, as emphasized in stakeholder-driven research frameworks, reduce methodological bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。